tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
CAS No.: 1414959-14-0
Cat. No.: VC2721541
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414959-14-0 |
|---|---|
| Molecular Formula | C13H16ClNO3 |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) |
| Standard InChI Key | XKUGFBYCRGFMND-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Introduction
Structural Characteristics and Physical Properties
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound containing several key functional groups: a carbamate group, an aromatic ring, and a chloroacetyl moiety. Its structural complexity involves multiple types of chemical bonds, including aromatic and multiple bonds, which contribute to its potential chemical reactivity in various synthetic applications.
The molecule possesses a carbamate functional group linked to a substituted aromatic ring, with a chloroacetyl group at the para position. This arrangement of functional groups creates a compound with distinct chemical properties and potential applications in organic synthesis. The presence of the chlorine atom in the acetyl group provides a reactive site for nucleophilic substitution reactions, making it a valuable building block in complex organic synthesis.
Structural Comparison with Related Compounds
The closest analog with available data is tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, which differs only in having a bromine atom instead of chlorine in the acetyl group. This brominated analog features a carbamate functional group linked to a brominated aromatic ring with an attached acetyl group. The structural complexity of this related compound includes approximately 34 bonds, comprising various types such as aromatic and multiple bonds, indicating potential for diverse chemical reactivity.
Chemical Reactivity and Properties
Functional Group Reactivity
The reactivity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is largely determined by its functional groups:
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The tert-butyl carbamate (Boc) group serves as a protective group for amines in organic synthesis, providing stability while allowing for selective deprotection under specific conditions.
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The chloroacetyl moiety presents a reactive site for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
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The aromatic ring provides stability to the molecule while also serving as a site for potential electrophilic aromatic substitution reactions.
Comparative Reactivity
Based on studies of related compounds, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate would likely exhibit chemical behavior similar to that of its bromo-analog. The chloroacetyl group, like the bromoacetyl group, is expected to be reactive toward nucleophiles, making it useful for further synthetic manipulations. The carbamate function provides protection for the amine group while maintaining the potential for deprotection under controlled conditions.
Synthesis Methods
Protection of 4-(2-chloroacetyl)aniline
A likely synthetic route would involve the protection of 4-(2-chloroacetyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This approach is supported by the synthesis methods used for similar carbamate compounds described in the literature .
Palladium-Catalyzed Cross-Coupling
Another potential method involves palladium-catalyzed cross-coupling reactions. This approach has been used successfully for the synthesis of aryl carbamates by introducing alcohols into the reaction of palladium-catalyzed cross-coupling of aryl halides or triflates . For example, research has shown that using tert-butanol as a solvent in such reactions can afford the desired tert-butylcarbamates in good yields (60-94%) .
Reaction Conditions and Optimization
For optimal synthesis of tert-butyl carbamates, the following conditions have been reported as effective:
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Using tert-butanol as the solvent rather than as a reagent in limited excess
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Employing palladium catalysts such as Pd₂dba₃ with appropriate ligands
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Avoiding the need for preheating catalyst components or using triethylamine as an additive
These conditions have been shown to tolerate various functional groups, including aldehydes and cyano groups, as well as a variety of heteroaryl electrophiles .
Biological Activity
Enzyme Inhibition
The compound's structural analog, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, has shown potential in inhibiting critical enzymes such as β-secretase 1 and acetylcholinesterase, which are involved in important biochemical pathways related to neurodegenerative diseases. By extension, the chlorinated analog might exhibit similar inhibitory effects, potentially with different potency or selectivity due to the different halogen atom.
Inflammatory Pathway Modulation
Similar compounds have demonstrated effects on inflammatory pathways, as evidenced by their ability to increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts. A series of related compounds, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, have been evaluated for in vivo anti-inflammatory activity and demonstrated promising results .
Anti-inflammatory Properties
Research on similar carbamate derivatives has revealed significant anti-inflammatory activity. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate compounds were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema protocol . These compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with percentage inhibition values ranging from 39.021% to 54.239% . This suggests that tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate might also possess anti-inflammatory properties, though specific studies would be needed to confirm this hypothesis.
Applications in Chemical Research and Drug Development
Synthetic Intermediate
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate likely serves as a valuable synthetic intermediate in multi-step organic synthesis. The reactive chloroacetyl group provides a handle for further chemical modifications, while the protected amine function allows for selective transformations elsewhere in the molecule.
Pharmaceutical Research
Based on the biological activities of similar compounds, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate may have applications in pharmaceutical research:
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As a building block for the synthesis of more complex drug candidates
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In the development of enzyme inhibitors, particularly those targeting neurodegenerative diseases
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In the creation of anti-inflammatory agents
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As an intermediate in the synthesis of compounds that modulate specific signaling pathways
Structure-Activity Relationship Studies
The compound could be valuable in structure-activity relationship (SAR) studies, where systematic modifications of functional groups help identify optimal structures for specific biological activities. The comparative analysis of chloro- versus bromo-substituted analogs would provide insight into the role of halogen identity in biological activity.
Comparative Analysis of Related Carbamate Compounds
Structural Comparison
Table 1 presents a comparative analysis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate with structurally related compounds found in the literature.
Physical Properties Comparison
Table 2 outlines the predicted physical and chemical properties of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate compared to related compounds, based on structural similarities and differences.
| Property | tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate (predicted) | tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | tert-Butyl N-(2-cyclopropoxyethyl)carbamate | Tert-butyl 4-(2-bromoethoxy)phenylcarbamate |
|---|---|---|---|---|
| Solubility in Water | Low (<1 mg/mL) | Low (<1 mg/mL) | Low (<1 mg/mL) | Low (<1 mg/mL) |
| LogP (predicted) | 2.3-2.7 | 2.5-2.9 | 2.8 | 2.5-3.0 |
| Reactivity of Halogenated Group | Moderate (Cl substitution) | High (Br substitution) | Low (ether stability) | Moderate (Br substitution) |
| Primary Application | Synthetic intermediate | Synthetic intermediate, enzyme inhibition | Pharmaceutical intermediate | Synthetic intermediate |
Biological Activity Comparison
Table 3 summarizes the known or potential biological activities of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate and related compounds.
Future Research Directions
Further investigation of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate should focus on several key areas:
Synthesis Optimization
Development of efficient, scalable synthesis methods specifically for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate would benefit research utilizing this compound. Optimization of reaction conditions, including catalyst selection, solvent systems, and purification techniques, would improve accessibility for further studies.
Comprehensive Biological Evaluation
Direct studies of the biological properties of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate are warranted, particularly:
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Evaluation of enzyme inhibition profiles, especially against β-secretase 1 and acetylcholinesterase
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Assessment of anti-inflammatory activity in appropriate in vitro and in vivo models
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Investigation of potential applications in neurodegenerative disease research
Structure-Activity Relationship Studies
Systematic comparison of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate with its bromo analog and other halogenated derivatives would provide valuable insights into the effect of halogen identity on chemical reactivity and biological activity. Such studies could inform the design of more potent or selective compounds for specific applications.
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